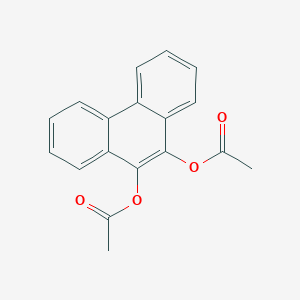

9,10-Phenanthrenediol, diacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9,10-Phenanthrenediol, diacetate is a useful research compound. Its molecular formula is C18H14O4 and its molecular weight is 294.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Environmental Research

9,10-Phenanthrenediol, diacetate serves as a model compound in studies related to polycyclic aromatic hydrocarbons and their environmental impact.

- Biodegradation Studies : Research has demonstrated that microorganisms can degrade PAHs, including derivatives like this compound. For example, studies have shown that certain bacterial strains can metabolize phenanthrene and its derivatives, which is crucial for understanding the bioremediation of contaminated environments .

- Metabolism in Organisms : The metabolism of phenanthrene and its derivatives has been studied extensively to evaluate their effects on human health. For instance, the urinary excretion of phenanthrene metabolites was analyzed in smokers to assess individual variations in PAH metabolism .

Pharmaceutical Applications

The pharmaceutical potential of this compound is linked to its structural properties that allow it to interact with biological systems.

- Antitumor Activity : Compounds related to 9,10-phenanthrenediol have been investigated for their antitumor properties. The structure-activity relationship studies suggest that modifications to the phenanthrene structure can enhance biological activity against various cancer cell lines .

- Drug Development : The compound's ability to form reactive metabolites makes it a candidate for studying drug interactions and toxicity mechanisms. Research into the metabolic pathways of PAHs can inform the development of safer pharmaceutical agents by understanding how these compounds are processed in the body .

Toxicological Studies

The toxicological implications of this compound are significant due to its classification as a PAH.

- Carcinogenicity Assessment : Studies have explored the formation of diol epoxides from phenanthrene derivatives and their potential role in carcinogenesis. The identification of mercapturic acid metabolites in urine from individuals exposed to PAHs highlights the need for ongoing research into the health risks associated with these compounds .

- Environmental Toxicology : The compound's persistence in the environment raises concerns regarding its accumulation and effects on wildlife. Toxicity testing has been conducted to evaluate the impact of phenanthrene derivatives on various organisms, providing insights into ecological risks associated with PAH exposure .

Data Tables

Case Studies

- Microbial Degradation : A study focused on Mycobacterium vanbaalenii demonstrated the bacterium's ability to metabolize phenanthrene derivatives effectively. This research provided foundational knowledge for bioremediation strategies targeting PAH-contaminated sites .

- Pharmacokinetics in Smokers : A clinical study investigated urinary metabolites of phenanthrene in smokers after exposure via inhalation and oral dosing. Results indicated no significant difference between exposure routes but highlighted interindividual variations in metabolism—critical for understanding susceptibility to PAH-related health risks .

- Antitumor Activity Exploration : Recent investigations into diarylpentanoids related to 9,10-phenanthrenediol revealed promising antitumor activities across various cancer cell lines. This underscores the importance of structural modifications in enhancing therapeutic potential .

属性

CAS 编号 |

17694-65-4 |

|---|---|

分子式 |

C18H14O4 |

分子量 |

294.3 g/mol |

IUPAC 名称 |

(10-acetyloxyphenanthren-9-yl) acetate |

InChI |

InChI=1S/C18H14O4/c1-11(19)21-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)22-12(2)20/h3-10H,1-2H3 |

InChI 键 |

ITPKKTRCYDQMDS-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |

规范 SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |

Key on ui other cas no. |

17694-65-4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。